Methyl 3-(4-tert-butylbenzoyloxy)prop-2-enoate
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Overview
Description
Methyl 3-(4-tert-butylbenzoyloxy)prop-2-enoate is an organic compound with the molecular formula C15H18O4. It is a derivative of benzoic acid and is characterized by the presence of a tert-butyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-tert-butylbenzoyloxy)prop-2-enoate typically involves the esterification of 4-tert-butylbenzoic acid with methyl acrylate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-tert-butylbenzoyloxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-tert-butylbenzoic acid
Reduction: Methyl 3-(4-tert-butylbenzoyloxy)propan-2-ol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Methyl 3-(4-tert-butylbenzoyloxy)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(4-tert-butylbenzoyloxy)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of a tert-butyl group.
Methyl 3-(3-methylphenyl)prop-2-enoate: Contains a methyl group on the benzene ring instead of a tert-butyl group.
Uniqueness
Methyl 3-(4-tert-butylbenzoyloxy)prop-2-enoate is unique due to the presence of the tert-butyl group, which provides increased steric hindrance and influences the compound’s chemical reactivity and biological interactions. This makes it a valuable compound in various research applications and chemical synthesis processes .
Properties
Molecular Formula |
C15H18O4 |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
(3-methoxy-3-oxoprop-1-enyl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C15H18O4/c1-15(2,3)12-7-5-11(6-8-12)14(17)19-10-9-13(16)18-4/h5-10H,1-4H3 |
InChI Key |
ASCNMNUWBMJGOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC=CC(=O)OC |
Origin of Product |
United States |
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